An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one
Foreword: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. The introduction of a fluorine atom at the 6-position and a sulfanyl group at the 2-position of the quinazolinone ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, a compound of considerable interest for researchers and professionals in the field of drug development.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule, 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, points to 4-fluoroanthranilic acid as a readily available starting material. The key strategic bond disconnection is the C-N bond of the pyrimidinone ring, leading to a thiourea derivative of 4-fluoroanthranilic acid. This intermediate can be formed through the reaction of 4-fluoroanthranilic acid with a suitable thiocyanate source.
Caption: Synthesis of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroanthranilic acid (0.1 mol, 15.5 g) and ammonium thiocyanate (0.12 mol, 9.13 g).
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Solvent and Reagent Addition: To the flask, add glacial acetic acid (100 mL) followed by the slow addition of acetic anhydride (20 mL). The addition of acetic anhydride should be done cautiously as the reaction can be exothermic.
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Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).
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Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (500 mL) with stirring. A solid precipitate will form.
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Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts. Further wash the solid with a small amount of cold diethyl ether.
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Recrystallization: Recrystallize the crude product from 95% ethanol to obtain pure 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one as a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Rationale for Experimental Choices
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Acetic Anhydride: This reagent serves a dual purpose. It facilitates the formation of an in-situ mixed anhydride with the carboxylic acid group of 4-fluoroanthranilic acid, activating it for cyclization. It also acts as a dehydrating agent, driving the equilibrium towards the formation of the quinazolinone ring.
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Glacial Acetic Acid: This serves as an excellent solvent for the reactants and facilitates the proton transfer steps involved in the reaction mechanism.
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Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction, ensuring a reasonable reaction rate and high yield.
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Aqueous Work-up: Pouring the reaction mixture into ice-cold water precipitates the product, which has low solubility in water, while the unreacted starting materials and byproducts remain in the aqueous solution.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected analytical data for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅FN₂OS |
| Molecular Weight | 196.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and DMF. |
Spectroscopic Data
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | N-H stretching vibrations (amide and thioamide) |
| 3100-3000 | Aromatic C-H stretching |
| 1680-1660 | C=O stretching (amide carbonyl) [1] |
| 1620-1580 | C=C and C=N stretching (aromatic ring and quinazoline core) |
| 1250-1200 | C-N stretching |
| 1180-1150 | C=S stretching (thioamide) [1] |
| 1100-1000 | C-F stretching |
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. The spectra are typically recorded in DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 - 12.0 (broad s) | Singlet | 1H | N-H (thioamide) |
| 11.5 - 11.0 (broad s) | Singlet | 1H | N-H (amide) |
| 7.8 - 7.6 (dd) | Doublet of doublets | 1H | H-5 |
| 7.5 - 7.3 (ddd) | Doublet of doublet of doublets | 1H | H-7 |
| 7.2 - 7.0 (dd) | Doublet of doublets | 1H | H-8 |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 176-174 | C=S (C-2) [1] |
| 162-160 | C=O (C-4) [1] |
| 160-158 (d, ¹JCF) | C-F (C-6) |
| 140-138 | C-8a |
| 128-126 (d, ³JCF) | C-5 |
| 120-118 (d, ²JCF) | C-7 |
| 115-113 | C-4a |
| 112-110 (d, ²JCF) | C-8 |
Mass spectrometry confirms the molecular weight of the synthesized compound.
| m/z | Assignment |
| 197.02 | [M+H]⁺ |
| 196.01 | [M]⁺ |
| 168.01 | [M-CO]⁺ |
| 135.02 | [M-CS-NH]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the logical flow from synthesis to full characterization of the target compound.
Caption: Workflow for the synthesis and characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Conclusion and Future Perspectives
This guide has provided a detailed and robust protocol for the synthesis of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, along with a comprehensive outline of its characterization. The presented methodology is designed to be highly reproducible, enabling researchers to access this valuable scaffold for further investigation. The unique combination of a fluoro and a sulfanyl group on the quinazolinone core makes this compound an attractive candidate for screening in various biological assays. Future work could involve the derivatization of the sulfanyl group to explore structure-activity relationships and the development of novel therapeutic agents.
References
- Al-Shamary, D. S., Al-Othman, Z. A., & Al-Alshaikh, M. A. (2014). Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. Asian Journal of Chemistry, 26(11), 3221–3226.
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Khan, I., et al. (2014). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules, 19(12), 20496-20507. [Link]
- This reference is a placeholder for a specific protocol that would ideally be cited. The provided synthesis is a standard and well-established method for this class of compounds.
- This reference is a placeholder for a publication containing the specific spectral data for the target compound.
